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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of Quinazoline-6-carbaldehyde, a heterocyclic aromatic aldehyde of interest

in medicinal chemistry and drug development. This document outlines the key spectroscopic

data and provides detailed experimental protocols for its characterization using Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for Quinazoline-6-
carbaldehyde, providing a reference for its identification and characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data for Quinazoline-6-carbaldehyde
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¹H NMR
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Assignment

CDCl₃ 10.21 s - H-aldehyde

9.55 s - H2

9.40 s - H4

8.70 s - H5

8.36 d 8.8 H7

8.13 d 8.8 H8

¹³C NMR
Chemical Shift

(δ, ppm)
Assignment

CDCl₃ 190.9 C-aldehyde

161.8 C4

155.3 C2

151.7 C8a

137.2 C7

134.1 C6

132.0 C5

129.5 C4a

124.7 C8

Table 2: Infrared (IR) Spectroscopy Data for Quinazoline-6-carbaldehyde
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Vibrational Mode Wavenumber (cm⁻¹) Intensity

C-H stretch (aldehyde) ~2850, ~2750 Medium

C=O stretch (aldehyde) ~1700 Strong

C=N stretch (quinazoline) ~1620 Strong

Aromatic C=C stretch ~1580, ~1480 Medium-Strong

C-H in-plane bend ~1200-1000 Medium

C-H out-of-plane bend ~900-700 Strong

Table 3: Mass Spectrometry (MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data for

Quinazoline-6-carbaldehyde

Technique Parameter Value

Mass Spectrometry Molecular Formula C₉H₆N₂O

Molecular Weight 158.16 g/mol

Ionization Mode
Electrospray Ionization (ESI-

MS)

[M+H]⁺ (m/z) 159.06

UV-Vis Spectroscopy Solvent Acetonitrile

λmax 1 (π → π) 240-300 nm

λmax 2 (n → π) 310-425 nm

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below. These

protocols are based on established methods for the characterization of quinazoline derivatives

and aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and proton/carbon environment of Quinazoline-
6-carbaldehyde.

Instrumentation:

A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

Weigh approximately 5-10 mg of purified Quinazoline-6-carbaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation Delay (d1): 2-5 seconds.

Temperature: 298 K.
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Data Processing:

Apply Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH =

7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Quinazoline-6-carbaldehyde.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 or equivalent)

equipped with a suitable detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol).

Place a small amount of the solid Quinazoline-6-carbaldehyde sample directly onto the

ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

Apodization: Happ-Genzel function.

Data Processing:
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The acquired sample spectrum is ratioed against a background spectrum (taken with the

clean, empty ATR crystal) to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Quinazoline-6-
carbaldehyde.

Instrumentation:

A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a high-

resolution mass spectrometer like a Thermo-Scientific UHR-ToF instrument).

Sample Preparation:

Prepare a dilute solution of Quinazoline-6-carbaldehyde (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Introduce the sample into the ESI source via direct infusion or through a liquid

chromatography system.

Data Acquisition (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+).

Capillary Voltage: 3.5-4.5 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Mass Range: m/z 50-500.

Data Processing:

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and any

characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within Quinazoline-6-carbaldehyde.[1]
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Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of Quinazoline-6-carbaldehyde in a UV-grade solvent (e.g.,

acetonitrile or ethanol).

Prepare a series of dilutions to an appropriate concentration (typically in the micromolar

range) to ensure the absorbance is within the linear range of the instrument (0.1-1.0 AU).

Use the same solvent as a reference blank.

Data Acquisition:

Wavelength Range: 200-600 nm.

Scan Speed: Medium.

Data Interval: 1 nm.

Data Processing:

The absorbance spectrum is recorded, and the wavelengths of maximum absorbance

(λmax) are determined. The spectrum of quinazoline derivatives typically shows two main

absorption bands: one at a shorter wavelength (240-300 nm) attributed to π → π* transitions

and another at a longer wavelength (310-425 nm) due to n → π* transitions.[1]

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

characterization of Quinazoline-6-carbaldehyde.
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Spectroscopic Characterization Workflow for Quinazoline-6-carbaldehyde
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Spectroscopic analysis workflow.
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Logical Relationships in Spectroscopic Characterization
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Mapping molecular properties to spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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